Lipophilicity (LogP) vs. Shorter-Chain Analogs
The measured and predicted LogP values position 4-ethylcyclohexanamine (LogP = 2.42–2.61) as significantly more lipophilic than unsubstituted cyclohexylamine (XLogP = 1.5, a difference of +0.9 to +1.1 log units), moderately more lipophilic than 4-methylcyclohexylamine (LogP = 2.22, +0.2 to +0.4 log units), and in a comparable range to its regioisomer N-ethylcyclohexylamine (LogP = 2.16–2.32, +0.1 to +0.3 log units higher for the 4-ethyl isomer depending on measurement method) [1]. A LogP difference of 0.2–1.1 log units translates to a 1.6–12.6× difference in octanol-water partition coefficient, affecting organic-phase transfer efficiency in liquid-liquid extraction workflows and membrane permeability predictions in medicinal chemistry programs [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (ACD/Labs predicted), 2.61 (ChemSrc), 1.91 (ChemTradeHub) |
| Comparator Or Baseline | Cyclohexylamine LogP = 1.5 (XLogP); 4-Methylcyclohexylamine LogP = 2.22; N-Ethylcyclohexylamine LogP = 2.16–2.32 |
| Quantified Difference | +0.9 to +1.1 log units vs. cyclohexylamine; +0.2 to +0.4 vs. 4-methylcyclohexylamine; +0.1 to +0.3 vs. N-ethylcyclohexylamine |
| Conditions | ACD/Labs Percepta predicted values at 25 °C; experimental XLogP from PubChem |
Why This Matters
The elevated LogP directly governs organic-phase solubility and membrane-partitioning behavior, making 4-ethylcyclohexanamine a preferred choice over cyclohexylamine or 4-methylcyclohexylamine when higher lipophilicity is required in biphasic reactions or in designing blood-brain barrier penetrant candidates.
- [1] PubChem, Cyclohexylamine (CID 7965), XLogP = 1.5. View Source
- [2] ChemTradeHub, 4-Ethylcyclohexanamine (CAS 42195-97-1), LogP = 1.9139. View Source
